molecular formula C12H11F3O2 B1395950 4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde CAS No. 883529-03-1

4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde

Cat. No. B1395950
CAS RN: 883529-03-1
M. Wt: 244.21 g/mol
InChI Key: ZKJXNHBVZWVGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde is a chemical compound with the molecular formula C12H11F3O2 . It is related to 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM), which has been studied for its inhibitory effects on pulmonary fibrosis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A study by Zhou Hai-yan (2013) focused on synthesizing a closely related compound, 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, using a simple, low-cost method suitable for large-scale preparation (Zhou Hai-yan, 2013).
  • Intermediate in Pharmaceutical Production : Han Zhang et al. (2014) developed a method to synthesize an impurity in crude roflumilast from 3,4-dihydroxybenzaldehyde, a process that may be relevant for the synthesis of related compounds (Han Zhang et al., 2014).

Molecular Reactions and Applications

  • Rhodium-Catalyzed Reactions : Kokubo et al. (1999) explored the reaction of 2-Hydroxybenzaldehydes with various alkynes, alkenes, or allenes, using a rhodium-based catalyst system. This research could inform similar reactions involving 4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde (Kokubo et al., 1999).
  • Solid Phase Organic Synthesis : Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives in solid phase organic synthesis, a technique potentially applicable to 4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde (Swayze, 1997).
  • Ab Initio/DFT Studies : Arslan and Algül (2007) conducted ab initio and density functional theory studies on 2-(4-methoxyphenyl)benzo[d]thiazole, a compound synthesized using 4-methoxybenzaldehyde. These computational methods could be applied to similar compounds (Arslan & Algül, 2007).
  • Polymer Synthesis : Guiyang Li et al. (2016) used various benzaldehydes, including 4-trifluoromethylbenzaldehyde, to synthesize microporous polyaminals, indicating potential applications in material science (Guiyang Li et al., 2016).

Biochemical and Medicinal Research

  • Antimicrobial and Nematicidal Activities : Banothu et al. (2015) synthesized cyclopropane derivatives with antimicrobial and nematicidal activities, a process that may be relevant for derivatives of 4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde (Banothu et al., 2015).
  • Anti-asthmatic Properties : Jang et al. (2010) identified the anti-inflammatory and analgesic activities of phenolic compounds derived from benzaldehydes, suggesting possible medical applications for similar compounds (Jang et al., 2010).

Mechanism of Action

While the exact mechanism of action of 4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde is not clear, the related compound DGM has been shown to inhibit the epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis .

Future Directions

The future directions for research on 4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde could include further studies on its synthesis, reactivity, and potential applications. For example, given the related compound DGM’s inhibitory effects on pulmonary fibrosis, it would be interesting to investigate whether 4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde has similar effects .

properties

IUPAC Name

4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)10-5-9(6-16)3-4-11(10)17-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJXNHBVZWVGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylmethoxy-3-trifluoromethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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